2-Chloro-4-hydrazinylbenzonitrile hydrochloride
Overview
Description
2-Chloro-4-hydrazinylbenzonitrile hydrochloride is a chemical compound with the molecular formula C7H6ClN3·HCl. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a hydrazinyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydrazinylbenzonitrile hydrochloride typically involves the following steps:
Nitration: Benzonitrile is nitrated to form 4-nitrobenzonitrile.
Reduction: The nitro group in 4-nitrobenzonitrile is reduced to an amino group, yielding 4-aminobenzonitrile.
Chlorination: The amino group in 4-aminobenzonitrile is chlorinated to form 2-chloro-4-aminobenzonitrile.
Hydrazination: The amino group in 2-chloro-4-aminobenzonitrile is converted to a hydrazinyl group, resulting in 2-chloro-4-hydrazinylbenzonitrile.
Hydrochloride Formation: The final product, 2-chloro-4-hydrazinylbenzonitrile, is treated with hydrochloric acid to form its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydrazinylbenzonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydrazinyl group can be oxidized to form different functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation Reactions: Products include oximes, nitroso compounds, and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-4-hydrazinylbenzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydrazinylbenzonitrile hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-aminobenzonitrile: Similar structure but with an amino group instead of a hydrazinyl group.
4-Hydrazinylbenzonitrile: Lacks the chlorine atom at the second position.
2-Chlorobenzonitrile: Lacks the hydrazinyl group at the fourth position.
Uniqueness
2-Chloro-4-hydrazinylbenzonitrile hydrochloride is unique due to the presence of both chlorine and hydrazinyl groups on the benzonitrile ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-hydrazinylbenzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-7-3-6(11-10)2-1-5(7)4-9;/h1-3,11H,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFAAUDSQLSSNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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